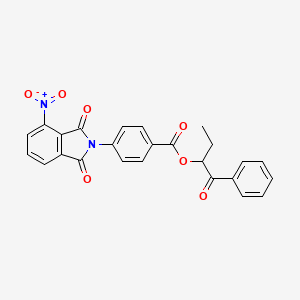![molecular formula C18H25N3O2 B3968600 (2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine](/img/structure/B3968600.png)
(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine
Descripción general
Descripción
The compound (2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for scientific research purposes.
Mecanismo De Acción
(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine is a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The activation of CB1 receptors in the brain can lead to the release of neurotransmitters such as dopamine and serotonin, resulting in the euphoric effects commonly associated with cannabinoids. The activation of CB2 receptors in the immune system can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects. Additionally, this compound has been shown to have potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine has several advantages for lab experiments, including its potency and selectivity for the cannabinoid receptors. It can be used to study the effects of cannabinoids on various physiological systems and to investigate the therapeutic potential of cannabinoids for the treatment of various medical conditions. However, this compound also has limitations, including its potential for abuse and addiction, and the need for careful handling due to its potency.
Direcciones Futuras
There are several future directions for the study of (2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine. One area of research is the development of safer and more effective synthetic cannabinoids for medical use. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the body and brain. Additionally, this compound can be used to study the effects of cannabinoids on various physiological systems, including the immune system and the cardiovascular system. Finally, the potential for abuse and addiction of synthetic cannabinoids should be further investigated to develop strategies for prevention and treatment.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been used for scientific research purposes. It has several advantages for lab experiments, including its potency and selectivity for the cannabinoid receptors. However, it also has limitations, including its potential for abuse and addiction. Further research is needed to investigate the therapeutic potential of cannabinoids for the treatment of various medical conditions and to develop safer and more effective synthetic cannabinoids for medical use.
Aplicaciones Científicas De Investigación
(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine has been used for scientific research purposes to study the cannabinoid receptors and their effects on the body. It has been used to investigate the therapeutic potential of cannabinoids for the treatment of various medical conditions, including pain, inflammation, and anxiety. Additionally, this compound has been used to study the effects of cannabinoids on the central nervous system and their potential for abuse.
Propiedades
IUPAC Name |
2-methoxy-N-[[2-(methoxymethyl)pyrimidin-5-yl]methyl]-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-15-4-6-16(7-5-15)12-21(8-9-22-2)13-17-10-19-18(14-23-3)20-11-17/h4-7,10-11H,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPKZOZPTSXXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CN=C(N=C2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3968539.png)


![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)

![ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968587.png)
![(1R,9aR)-1-({[3-(2-methoxyethoxy)benzyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3968588.png)


![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968607.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)